

# A Comprehensive Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2,3-O-Isopropylidene-D-erythronolactone

**Cat. No.:** B2681351

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This technical guide provides an in-depth overview of **2,3-O-Isopropylidene-D-erythronolactone**, a versatile chiral synthon with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Core Compound Properties

**2,3-O-Isopropylidene-D-erythronolactone** is a white, crystalline solid at room temperature.<sup>[1]</sup> It serves as a crucial building block in the synthesis of various complex natural products, including steroidal hormones, cardiac glycosides, and terpenoids.<sup>[1]</sup> Its rigid bicyclic structure and defined stereochemistry make it an ideal starting material for enantioselective synthesis.

## Physicochemical Data

A summary of the key quantitative data for **2,3-O-Isopropylidene-D-erythronolactone** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	158.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	63-64 °C	<a href="#">[1]</a>
Alternate Melting Point	65.5–66 °C	<a href="#">[6]</a>
Alternate Melting Point	67-69 °C	<a href="#">[7]</a>
Alternate Melting Point	68 °C	<a href="#">[5]</a> <a href="#">[8]</a>
Optical Activity [α] <sup>25</sup> /D	-113.8° (c 1.11, H <sub>2</sub> O)	<a href="#">[6]</a>
CAS Number	25581-41-3	<a href="#">[4]</a> <a href="#">[7]</a>
Solubility	Soluble in organic solvents (ethanol, chloroform, acetone); low solubility in water.	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of **2,3-O-Isopropylidene-D-erythronolactone** is well-established, with a common method involving the acid-catalyzed cyclization of D-erythrose with acetone.[\[1\]](#) A detailed experimental protocol for its preparation from D-erythronolactone is provided below, adapted from a procedure in *Organic Syntheses*.

### Synthesis of 2,3-O-Isopropylidene-D-erythronolactone from D-erythronolactone

This procedure details the conversion of D-erythronolactone to its isopropylidene derivative.

#### Materials:

- D-erythronolactone
- Acetone
- p-Toluenesulfonic acid monohydrate

- Anhydrous ether
- Triethylamine
- Hexanes
- 6 N aqueous hydrochloric acid

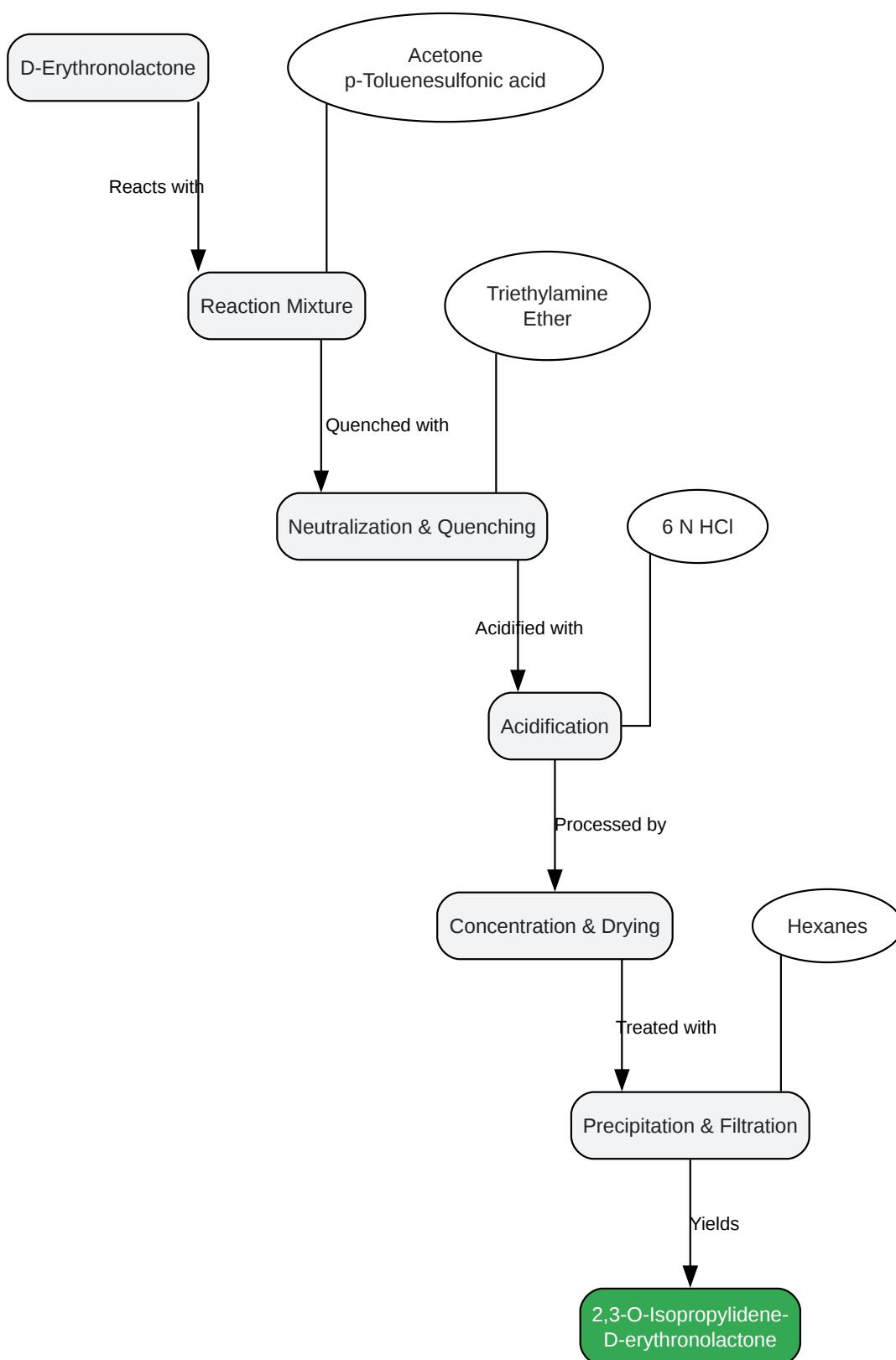
**Procedure:**

- To a solid residue containing D-erythronolactone, add 175 mL of acetone and swirl to loosen the solids.
- To the stirred mixture, add 0.42 g of p-toluenesulfonic acid monohydrate at room temperature.
- Blanket the slurry with nitrogen and stir at room temperature for 18 hours.
- In a separate 2-L, three-necked, round-bottomed flask, cool a mixture of 500 mL of anhydrous ether and 61.3 mL of triethylamine to 5°C in an ice bath.
- Decant the reaction mixture into the triethylamine solution. Rinse the residual solids with 60 mL of ether and decant this into the triethylamine solution as well.
- The combined filtrate and washes are acidified to pH 1 by the cautious addition of 150 mL of 6 N aqueous hydrochloric acid.
- The acidic solution is concentrated using a rotary evaporator at 50°C under water aspirator pressure.
- The residue is dried at 50°C/0.2 mm to yield a solid.
- The solution is removed from the steam bath and treated with 225 mL of hexanes, resulting in an immediate precipitate.
- The mixture is refrigerated at 0°C for 3.5 hours and then filtered with suction.

- The resulting solid is washed with 100 mL of hexanes and dried under high vacuum at 20°C to yield **2,3-O-Isopropylidene-D-erythronolactone**.<sup>[6]</sup>

## Synthetic Pathway and Logical Flow

The synthesis of **2,3-O-Isopropylidene-D-erythronolactone** is a multi-step process. The following diagram illustrates the logical workflow of the synthesis, starting from D-Erythronolactone.

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Caption: Synthesis workflow for **2,3-O-Isopropylidene-D-erythronolactone**.

## Biological Significance and Applications

**2,3-O-Isopropylidene-D-erythronolactone** is not just a synthetic intermediate; it has also been investigated for its own biological properties. Studies have indicated potential anti-inflammatory, antiviral, and antitumor activities.<sup>[1]</sup> Furthermore, it has demonstrated antifungal properties against several fungal species.<sup>[1]</sup> Its utility as a chiral building block is paramount in the synthesis of biologically active compounds, including leukotrienes and pyrrolizidine alkaloids.<sup>[6][7]</sup> The isopropylidene group can be selectively removed, providing access to other useful derivatives for further chemical transformations.<sup>[1]</sup>

Recent research has explored its application in the development of novel antiviral and anticancer agents, as well as its potential use as a chiral catalyst in asymmetric synthesis.<sup>[1]</sup> This highlights the ongoing importance and expanding utility of this compound in medicinal chemistry and organic synthesis.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)